ascaroside C9
Overview
Description
It is a significant component of the dauer pheromone used by the nematode Caenorhabditis elegans as a population-density signal to promote entry into an alternate larval stage, the nonfeeding and highly persistent dauer diapause . Ascr#3 also synergizes with other ascarosides like ascr#2, ascr#4, and ascr#8 in male attraction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ascr#3 is synthesized through the formal condensation of the alcoholic hydroxy group of (2E,8R)-8-hydroxynon-2-enoic acid with ascarylopyranose (the α anomer) . The synthetic process involves the use of controlled diets and developmental synchronization of C. elegans cultures . The ascarosides are then isolated from the cultures using liquid chromatography and mass spectrometry .
Industrial Production Methods
. The production process involves growing C. elegans under specific conditions to maximize ascaroside production, followed by extraction and purification using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Ascr#3 undergoes various chemical reactions, including:
Oxidation: Ascr#3 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxy and carboxylic acid groups.
Substitution: Substitution reactions can occur at the hydroxy and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various ascaroside derivatives with modified functional groups, which can have different biological activities .
Scientific Research Applications
Ascr#3 has several scientific research applications, including:
Mechanism of Action
Ascr#3 exerts its effects by acting as a pheromone that influences the behavior of C. elegans. It is detected by specific sensory neurons, such as the ADF neurons, which then propagate the signal to interneurons . The molecular targets include G protein-coupled receptors like SRBC-64/66, SRG-36/37, and DAF-37/38 . These receptors mediate the pheromone’s effects on dauer formation, mating behavior, and population-density signaling .
Comparison with Similar Compounds
Similar Compounds
Ascr#1: Contains a C7-SCFA moiety and is involved in dauer formation and mating behavior.
Ascr#2: Contains a C6-mSCFA moiety with a methyl ketone and is a major population-density signal.
Ascr#4: Similar to ascr#3 but with different side chain modifications.
Ascr#8: Works synergistically with ascr#3 in male attraction.
Uniqueness of Ascr#3
Ascr#3 is unique due to its specific role in dauer formation and male attraction in C. elegans. Its structural features, such as the (ω−1)-hydroxy fatty acid moiety, contribute to its distinct biological activities .
Properties
IUPAC Name |
(E,8R)-8-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxynon-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6/c1-10(7-5-3-4-6-8-14(18)19)20-15-13(17)9-12(16)11(2)21-15/h6,8,10-13,15-17H,3-5,7,9H2,1-2H3,(H,18,19)/b8-6+/t10-,11+,12-,13-,15-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGRRKDIJLJLMO-OSYKULTDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)OC(C)CCCCC=CC(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCCC/C=C/C(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317699 | |
Record name | Ascaroside C9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946524-26-1 | |
Record name | Ascaroside C9 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946524-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ascaroside C9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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